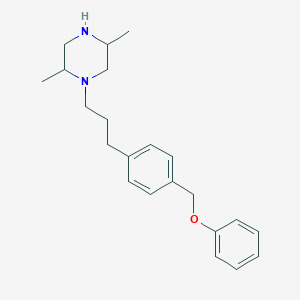
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine, also known as JP-8000, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. It has been found to bind to the transporters of these neurotransmitters and prevent their reuptake, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmission, which may underlie the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Biochemische Und Physiologische Effekte
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been reported to increase the extracellular levels of dopamine, norepinephrine, and serotonin in the brain, which may underlie its potential therapeutic effects. It has also been found to exhibit antinociceptive effects, reduce locomotor activity, and induce hypothermia.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has several advantages for lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been found to exhibit a long duration of action, which makes it suitable for studying the effects of chronic drug exposure. However, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine also has some limitations. It has been found to exhibit a narrow therapeutic window, which may limit its clinical applications. It has also been found to exhibit some adverse effects, such as sedation and hypothermia, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. One potential direction is the development of novel analogs of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the observed biochemical and physiological effects of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine. Further studies are also needed to determine the potential clinical applications of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine is a compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, and has been found to exhibit a range of biochemical and physiological effects. While 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has some limitations, it has several advantages for lab experiments and has potential applications in the development of novel drugs for the treatment of psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine involves the condensation of 3-(p-(phenoxymethyl)phenyl)propylamine and 2,5-dimethylpiperazine in the presence of a catalyst. This method has been reported to yield high purity and high yield of 2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine has been widely used in scientific research for its potential applications in various fields. It has been found to exhibit potent inhibitory effects on the uptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety. It has also been found to exhibit antinociceptive effects, making it a potential candidate for the development of analgesic drugs.
Eigenschaften
CAS-Nummer |
102233-13-6 |
|---|---|
Produktname |
2,5-Dimethyl-1-(3-(p-(phenoxymethyl)phenyl)propyl)piperazine |
Molekularformel |
C22H30N2O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
InChI |
InChI=1S/C22H30N2O/c1-18-16-24(19(2)15-23-18)14-6-7-20-10-12-21(13-11-20)17-25-22-8-4-3-5-9-22/h3-5,8-13,18-19,23H,6-7,14-17H2,1-2H3 |
InChI-Schlüssel |
KWRRASCKPNRBCY-UHFFFAOYSA-N |
SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
Kanonische SMILES |
CC1CNC(CN1CCCC2=CC=C(C=C2)COC3=CC=CC=C3)C |
Synonyme |
2,5-dimethyl-1-[3-[4-(phenoxymethyl)phenyl]propyl]piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)
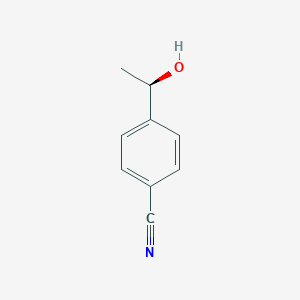


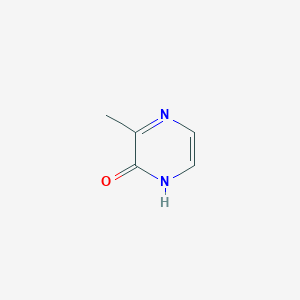
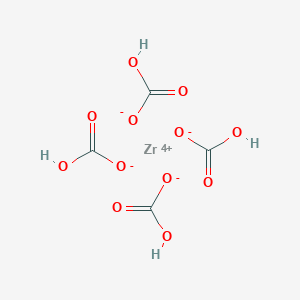
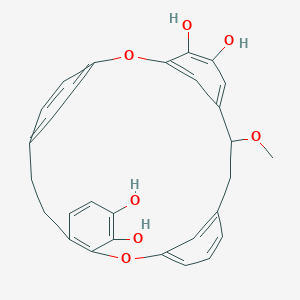
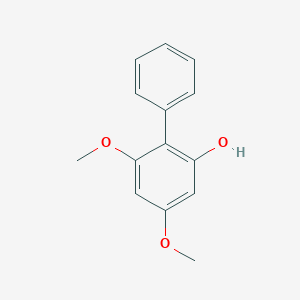
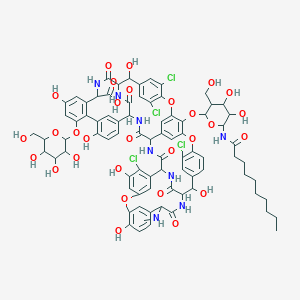
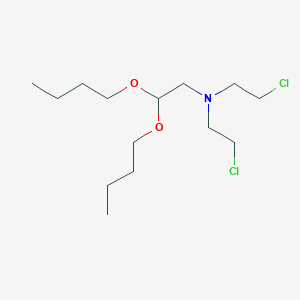
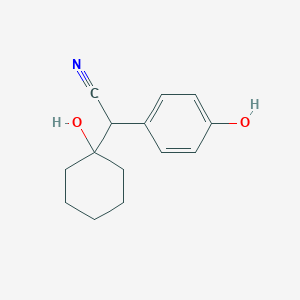
![7,8-Diazatricyclo[4.2.1.02,5]non-7-ene, 9,9-dimethyl-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-](/img/structure/B25101.png)
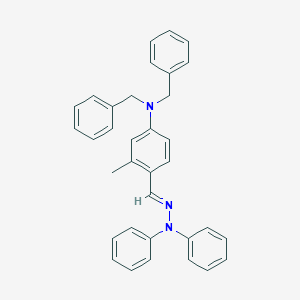
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)